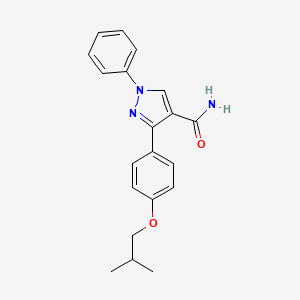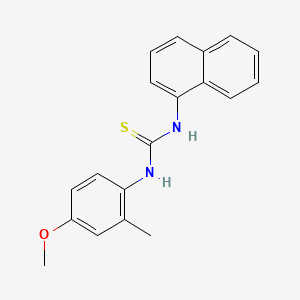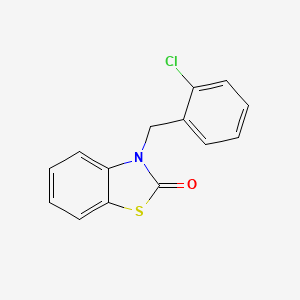
N-(2-chloro-5-nitrophenyl)-3-(4-chlorophenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chloro-5-nitrophenyl)-3-(4-chlorophenyl)acrylamide (CNPA) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CNPA is a small molecule that belongs to the class of acrylamides. It has been extensively studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential therapeutic benefits.
作用机制
The exact mechanism of action of N-(2-chloro-5-nitrophenyl)-3-(4-chlorophenyl)acrylamide is not fully understood. However, several studies have suggested that it exerts its pharmacological effects by modulating various signaling pathways, including the MAPK/ERK and PI3K/AKT pathways. It has been reported to inhibit the activation of these pathways, which leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2-chloro-5-nitrophenyl)-3-(4-chlorophenyl)acrylamide has been shown to modulate various biochemical and physiological processes in cells. It has been reported to inhibit the activity of enzymes, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression. Furthermore, N-(2-chloro-5-nitrophenyl)-3-(4-chlorophenyl)acrylamide has been shown to induce oxidative stress and DNA damage in cancer cells, which contributes to its anticancer activity.
实验室实验的优点和局限性
N-(2-chloro-5-nitrophenyl)-3-(4-chlorophenyl)acrylamide has several advantages for lab experiments, including its high potency and selectivity towards cancer cells. It has been shown to exhibit minimal toxicity towards normal cells, which makes it a promising candidate for cancer therapy. However, the synthesis of N-(2-chloro-5-nitrophenyl)-3-(4-chlorophenyl)acrylamide can be challenging, and its solubility in aqueous solutions is limited, which can pose challenges for its use in in vitro and in vivo experiments.
未来方向
Several future directions can be pursued to further explore the potential of N-(2-chloro-5-nitrophenyl)-3-(4-chlorophenyl)acrylamide as a therapeutic agent. These include:
1. Development of novel synthetic methods for N-(2-chloro-5-nitrophenyl)-3-(4-chlorophenyl)acrylamide that are more efficient and cost-effective.
2. Investigation of the pharmacokinetics and pharmacodynamics of N-(2-chloro-5-nitrophenyl)-3-(4-chlorophenyl)acrylamide in animal models to determine its optimal dosing and administration routes.
3. Evaluation of the safety and efficacy of N-(2-chloro-5-nitrophenyl)-3-(4-chlorophenyl)acrylamide in clinical trials for various diseases, including cancer, inflammation, and neurological disorders.
4. Exploration of the potential synergistic effects of N-(2-chloro-5-nitrophenyl)-3-(4-chlorophenyl)acrylamide with other anticancer agents or therapies.
5. Investigation of the molecular targets of N-(2-chloro-5-nitrophenyl)-3-(4-chlorophenyl)acrylamide to further understand its mechanism of action and identify potential biomarkers for its therapeutic efficacy.
In conclusion, N-(2-chloro-5-nitrophenyl)-3-(4-chlorophenyl)acrylamide is a promising small molecule with potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential therapeutic benefits, make it a promising candidate for further research and development.
合成方法
N-(2-chloro-5-nitrophenyl)-3-(4-chlorophenyl)acrylamide can be synthesized using various methods, including the reaction of 2-chloro-5-nitroaniline with 4-chloroacetophenone in the presence of a base, such as potassium carbonate. The reaction yields N-(2-chloro-5-nitrophenyl)-3-(4-chlorophenyl)acrylamide as a yellow crystalline solid with a melting point of 168-170°C.
科学研究应用
N-(2-chloro-5-nitrophenyl)-3-(4-chlorophenyl)acrylamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Several studies have reported that N-(2-chloro-5-nitrophenyl)-3-(4-chlorophenyl)acrylamide exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, which makes it a promising candidate for cancer therapy.
In addition to its anticancer properties, N-(2-chloro-5-nitrophenyl)-3-(4-chlorophenyl)acrylamide has also been studied for its anti-inflammatory and neuroprotective effects. It has been reported to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of arthritis. Furthermore, N-(2-chloro-5-nitrophenyl)-3-(4-chlorophenyl)acrylamide has shown neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease, suggesting its potential as a therapeutic agent for these disorders.
属性
IUPAC Name |
(E)-N-(2-chloro-5-nitrophenyl)-3-(4-chlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O3/c16-11-4-1-10(2-5-11)3-8-15(20)18-14-9-12(19(21)22)6-7-13(14)17/h1-9H,(H,18,20)/b8-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJLARPPTSOLDA-FPYGCLRLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-fluoro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5817854.png)


![1-[(4-bromophenoxy)acetyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5817864.png)
![N-{5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methylpropanamide](/img/structure/B5817880.png)
![6-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5817886.png)
![2-(3,4-dimethylphenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5817891.png)

![N-(4-{N-[(4-chlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)cyclobutanecarboxamide](/img/structure/B5817904.png)
![methyl {3-[(4-chlorobenzoyl)amino]phenoxy}acetate](/img/structure/B5817905.png)
![2-[(4-nitrobenzyl)oxy]naphthalene](/img/structure/B5817907.png)
![2-[(ethylsulfonyl)amino]benzamide](/img/structure/B5817920.png)
